14-Oxa-4,7,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,15-heptaene
Description
14-Oxa-4,7,11,13,15,17-hexazatetracyclo[87003,8012,16]heptadeca-1,3,5,7,9,12,15-heptaene is a complex organic compound characterized by its unique tetracyclic structure
Properties
IUPAC Name |
14-oxa-4,7,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,15-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6O/c1-2-12-6-4-8-7(3-5(6)11-1)13-9-10(14-8)16-17-15-9/h1-4H,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQKHNNNVYHONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C3C(=CC2=N1)NC4=NON=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Oxa-4,7,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,15-heptaene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to facilitate the formation of the tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
14-Oxa-4,7,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,15-heptaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
14-Oxa-4,7,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,15-heptaene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 14-Oxa-4,7,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,15-heptaene involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s tetracyclic structure allows it to bind to specific receptors or enzymes, influencing their activity and resulting in desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-12,13,17-triazatetracyclo[8.7.0.0 0 ]heptadeca-1(17),2(7),3,5,10,13,15-heptaene-15-carbonitrile
- 14-hydroxy-17-oxatetracyclo[8.7.0.0 0 , ?]heptadeca-1(10),3(8),4,6,11,13,15-heptaene-2,9-dione
Uniqueness
14-Oxa-4,7,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,15-heptaene is unique due to its specific tetracyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
